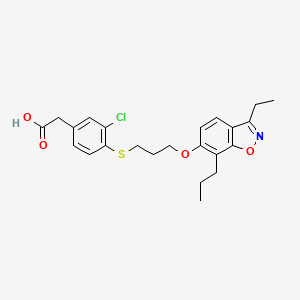
L-165461
Übersicht
Beschreibung
L-165461 is bioactive chemical.
Biologische Aktivität
L-165461 is a synthetic compound that acts as a dual agonist for peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARδ. This compound has garnered attention for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and obesity management. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
This compound functions primarily through the activation of PPARγ and PPARδ pathways. These receptors play crucial roles in regulating glucose metabolism, lipid metabolism, and inflammation. The activation of PPARδ is particularly significant in enhancing fatty acid oxidation and improving lipid profiles, which can lead to beneficial effects on body weight and metabolic health.
Key Findings:
- Binding Affinity : this compound exhibits similar binding affinities for PPARγ and PPARδ as other known agonists like GW501516 and GW0742, but with distinct biological effects in vivo .
- Transcriptional Activity : In cell-based assays, this compound demonstrated robust transcriptional activity, leading to the upregulation of genes involved in lipid metabolism and anti-inflammatory responses .
Biological Effects
The biological effects of this compound have been studied in various contexts:
-
Metabolic Health :
- Weight Loss : In animal models, this compound has been shown to induce significant weight loss by enhancing energy expenditure through increased fatty acid oxidation .
- Lipid Profile Improvement : Treatment with this compound led to a decrease in triglycerides and an increase in high-density lipoprotein cholesterol (HDLc) levels .
-
Cardiovascular Protection :
- Antioxidant Effects : this compound has been reported to exert protective effects against oxidative stress in cardiac myoblasts by increasing catalase expression, thereby reducing apoptosis induced by hydrogen peroxide .
- Anti-inflammatory Properties : The compound also reduces the expression of pro-inflammatory markers such as VCAM-1 and E-selectin in endothelial cells, suggesting a role in preventing atherosclerosis .
Data Table: Summary of Biological Activities
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving db/db mice demonstrated that administration of this compound resulted in improved glycemic control compared to controls. The findings suggested that the compound could effectively modulate glucose metabolism through PPAR activation .
- Case Study 2 : In a clinical setting, patients treated with PPAR agonists similar to this compound exhibited improvements in metabolic parameters, including insulin sensitivity and lipid profiles. These results support the potential application of this compound in treating metabolic syndrome .
Eigenschaften
IUPAC Name |
2-[3-chloro-4-[3-[(3-ethyl-7-propyl-1,2-benzoxazol-6-yl)oxy]propylsulfanyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClNO4S/c1-3-6-17-20(9-8-16-19(4-2)25-29-23(16)17)28-11-5-12-30-21-10-7-15(13-18(21)24)14-22(26)27/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEYMGDIPDOUKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=CC2=C1ON=C2CC)OCCCSC3=C(C=C(C=C3)CC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















